L-Fructose

Description

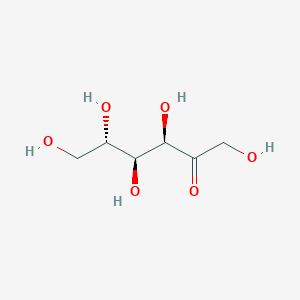

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-FUTKDDECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420083 | |

| Record name | L-(+)-Fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-48-9 | |

| Record name | L-Fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7776-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8X2IF6RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of L-Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of L-Fructose. The information is presented in a structured format to facilitate easy access and comparison for researchers, scientists, and professionals in drug development. This document includes quantitative data, detailed experimental protocols for key property measurements, and visualizations of relevant pathways and workflows.

Chemical Properties of this compound

This compound is the levorotatory enantiomer of fructose, a six-carbon monosaccharide and a ketohexose. While its D-isomer is abundant in nature, this compound is a rare sugar.[1] Its chemical behavior is largely analogous to that of D-Fructose, participating in similar reactions due to the presence of the same functional groups.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [2][3][4][5] |

| Molecular Weight | 180.16 g/mol | [2][5] |

| IUPAC Name | (3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | [2] |

| CAS Number | 7776-48-9 | [2][3][4][5] |

| Chemical Structure | A ketohexose, an enantiomer of D-Fructose. | [2] |

| Reactivity | Undergoes Maillard reaction with amino acids. Can be fermented by yeast and bacteria. | [6] |

Physical Properties of this compound

The physical properties of this compound are similar to its D-isomer, characterized by its sweet taste and solubility in water.

| Property | Value | Source(s) |

| Appearance | Colorless crystals or white crystalline powder. | [3] |

| Melting Point | Approximately 103 °C (decomposes) | |

| Optical Rotation [α]D²⁰ | >+92° (for L-(+)-Fructose) | [7] |

| Solubility | Highly soluble in water; sparingly soluble in ethanol. | [3][8] |

| Density | ~1.69 g/cm³ | [6] |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These are general methods applicable to monosaccharides.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point.[9][10][11][12]

Optical Rotation Measurement

The specific rotation of this compound is a measure of its ability to rotate plane-polarized light and is determined using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared using a suitable solvent, typically distilled water.

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).

-

Measurement: The polarimeter tube is filled with the this compound solution, ensuring no air bubbles are present in the light path. The angle of rotation is then measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.[7][13][14][15][16]

Solubility Determination

The solubility of this compound in a solvent like water can be determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Methodology (Gravimetric Method):

-

Saturation: An excess amount of this compound is added to a known volume of the solvent at a specific temperature.

-

Equilibration: The mixture is stirred or agitated for a sufficient period to ensure the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining this compound is weighed.

-

Calculation: The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.[5][17][18][19]

Metabolic Pathway of Fructose

While specific metabolic pathways for this compound are not extensively documented, the metabolism of D-Fructose is well-understood and serves as a model. Fructose is primarily metabolized in the liver through a process called fructolysis.

The key steps are:

-

Phosphorylation: Fructose is phosphorylated by fructokinase to form fructose-1-phosphate.

-

Cleavage: Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Further Metabolism: DHAP can enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters these pathways.[20][21][22][23][24][25]

Synthesis of this compound

This compound can be synthesized from the more readily available L-Sorbose through the inversion of hydroxyl groups at the C-3 and C-4 positions.[2]

Conclusion

This guide provides a foundational understanding of the chemical and physical properties of this compound for scientific and drug development applications. While much of the available data is extrapolated from its D-enantiomer, the provided information and experimental protocols offer a robust starting point for further research and development involving this rare sugar. The distinct stereochemistry of this compound may present unique biological activities and applications, warranting more specific investigation into its metabolic fate and physiological effects.

References

- 1. Scalable, efficient and rapid chemical synthesis of this compound with high purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4623721A - Synthesis of this compound and derivatives thereof - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US4734366A - Biological process for this compound synthesis - Google Patents [patents.google.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Fructose - Wikipedia [en.wikipedia.org]

- 7. cdn.pasco.com [cdn.pasco.com]

- 8. Glucose and Fructose Have Sugar-Specific Effects in Both Liver and Skeletal Muscle In Vivo: A Role for Liver Fructokinase | PLOS One [journals.plos.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. westlab.com [westlab.com]

- 12. thinksrs.com [thinksrs.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. researchgate.net [researchgate.net]

- 15. US6939683B2 - Solution assay method using polarimetry - Google Patents [patents.google.com]

- 16. iajps.com [iajps.com]

- 17. Löslichkeit [chemiedidaktik.uni-wuppertal.de]

- 18. Aqueous Solubility of Carbohydrates [glycodata.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]

- 21. gssiweb.org [gssiweb.org]

- 22. Fructolysis - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Fructose? [synapse.patsnap.com]

- 24. biologyonline.com [biologyonline.com]

- 25. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Scalable and Efficient Chemical Synthesis of L-Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fructose, a rare monosaccharide and the enantiomer of the naturally abundant D-Fructose, holds significant interest in the pharmaceutical and food industries. Its unique biochemical properties make it a valuable chiral building block for the synthesis of various bioactive molecules and a potential low-calorie sweetener. However, the scarcity of this compound in nature necessitates efficient and scalable chemical synthesis methods for its production. This technical guide provides an in-depth overview of the most prominent chemical strategies for synthesizing this compound, with a focus on scalability, efficiency, and detailed experimental protocols.

Core Synthesis Strategies

The most established and scalable chemical synthesis of this compound originates from the readily available and inexpensive industrial chemical, L-Sorbose. This route involves a key stereochemical inversion at the C-3 and C-4 positions. Alternative methods, such as aldol condensation, have also been explored, offering different synthetic pathways to this rare sugar.

Synthesis of this compound from L-Sorbose

This widely adopted method hinges on the conversion of L-Sorbose to this compound through the formation of a 3,4-epoxide intermediate, which facilitates the required inversion of stereochemistry. The overall process can be broken down into several key steps: protection of hydroxyl groups, introduction of a good leaving group, formation of the epoxide, and subsequent hydrolysis.

The Enigmatic Inertness of L-Fructose in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of carbohydrate biochemistry, the stereoisomers of monosaccharides often exhibit profoundly different biological activities. While D-fructose is a well-known component of the mammalian diet and a key player in cellular metabolism, its enantiomer, L-fructose, presents a fascinating case of biological inertness. This technical guide provides an in-depth exploration of the scientific evidence underpinning the non-metabolizable and non-toxic nature of this compound in mammalian cells. This unique characteristic has positioned this compound as a molecule of interest for applications ranging from non-caloric sweeteners to potential therapeutic delivery platforms. This document will detail the lack of cellular uptake, enzymatic phosphorylation, and systemic metabolic effects of this compound, supported by available quantitative data, experimental protocols, and visual representations of the underlying molecular logic.

Cellular Uptake: The Gate is Closed for this compound

The entry of hexoses into mammalian cells is a critical first step for their metabolism. This process is mediated by a family of facilitative glucose transporters (GLUTs). For D-fructose, the primary transporter responsible for its uptake from the intestinal lumen and into various tissues is GLUT5.

GLUT5 Specificity

Studies on the mammalian fructose transporter GLUT5 have demonstrated a high degree of stereospecificity. Tryptophan fluorescence quenching experiments, a method to study ligand binding, have shown that while D-fructose strongly interacts with GLUT5, this compound does not induce any significant change in fluorescence, indicating a lack of binding to the transporter. This suggests that the three-dimensional structure of the GLUT5 binding pocket is exquisitely tailored to the D-isomer of fructose, effectively preventing the cellular uptake of this compound.

A study on the structure and mechanism of the mammalian fructose transporter GLUT5 provided evidence for this specificity. While the study focused on the transport of D-fructose, it noted that this compound did not show any transport activity. This lack of transport is a primary reason for the biological inertness of this compound, as it cannot gain access to the intracellular metabolic machinery.

Interestingly, the same transporter has been shown to transport L-sorbose, a C-3 epimer of D-fructose, into cells, where it can induce apoptosis in cancer cells. This highlights the nuanced specificity of the transporter, which can accommodate some L-sugars but not this compound itself.

Experimental Protocol: Tryptophan Fluorescence Quenching Assay for GLUT5 Binding

This protocol outlines a method to assess the binding of different sugars to a purified transporter protein like GLUT5.

Objective: To determine if this compound binds to the GLUT5 transporter.

Materials:

-

Purified GLUT5 protein

-

D-fructose solution (positive control)

-

This compound solution

-

Other sugars for specificity testing (e.g., D-glucose, D-mannose)

-

Purification buffer

-

Fluorescence spectrophotometer

Method:

-

Dilute the purified GLUT5 protein to a suitable concentration in the purification buffer.

-

Measure the intrinsic tryptophan fluorescence of the protein. The excitation wavelength is typically set to 295 nm, and the emission spectrum is recorded from 300 to 400 nm.

-

Add aliquots of a concentrated stock solution of D-fructose to the protein solution to achieve a final concentration in the millimolar range (e.g., 40 mM).

-

Incubate the mixture for a short period (e.g., 2 minutes) at room temperature to allow for binding.

-

Measure the tryptophan fluorescence again. A decrease in fluorescence intensity (quenching) indicates binding of the sugar to the transporter.

-

Repeat steps 3-5 with this compound and other control sugars at the same final concentration.

-

Compare the fluorescence quenching observed with D-fructose to that with this compound. A lack of quenching with this compound indicates no significant binding.

Enzymatic Phosphorylation: A Metabolic Dead End

Even if a minuscule amount of this compound were to enter a mammalian cell, it would encounter the enzymatic machinery of glycolysis and fructolysis. The first committed step in the metabolism of most hexoses is their phosphorylation, which traps them inside the cell. The primary enzymes responsible for fructose phosphorylation are hexokinase and fructokinase (ketohexokinase).

This compound as a Substrate for Hexokinase and Fructokinase

While comprehensive kinetic data for this compound with mammalian hexokinases and fructokinases are scarce in publicly available literature, the prevailing understanding, supported by patent literature, is that this compound is not a substrate for these enzymes. The active sites of these kinases are stereospecific, designed to recognize and phosphorylate D-sugars.

A US patent explicitly states that this compound is not metabolized by humans, which strongly implies that it is not a substrate for the key metabolic enzymes, including hexokinase and fructokinase. This lack of phosphorylation would prevent this compound from entering any downstream metabolic pathways.

Logical Relationship of this compound's Biological Inertness

The following diagram illustrates the logical flow of why this compound is considered biologically inert in mammalian cells.

In Vivo Evidence and Systemic Effects

The lack of cellular uptake and metabolism of this compound translates to its inertness at the systemic level. In vivo studies, although not abundant, support the notion that this compound is not a source of calories and does not elicit the metabolic responses associated with D-fructose.

Non-Caloric Nature

The primary evidence for this compound being non-caloric comes from its proposed use as a non-metabolizable sweetener. A substance that is not absorbed or metabolized by the body cannot contribute to energy production.

Lack of Effect on Blood Glucose and Insulin

Given that this compound is not metabolized to glucose or other intermediates that can influence glucose homeostasis, its consumption is not expected to affect blood glucose or insulin levels. This is a key characteristic of non-caloric sweeteners.

Toxicity Profile

The available information suggests that this compound is non-toxic to mammals. This is a critical attribute for any compound intended for consumption. The lack of metabolism prevents the formation of potentially harmful metabolic byproducts.

Quantitative Data Summary

| Parameter | This compound | D-Fructose | Reference |

| GLUT5 Binding | No significant binding observed | Strong binding | Indirect evidence from fluorescence quenching studies |

| Cellular Transport via GLUT5 | Not transported | Transported | Inferred from binding studies |

| Metabolism by Hexokinase | Not a substrate (inferred) | Substrate | Patent literature |

| Metabolism by Fructokinase | Not a substrate (inferred) | Primary substrate | Patent literature |

| Caloric Value | Non-caloric (proposed) | ~4 kcal/g | Proposed use as a non-caloric sweetener |

| Effect on Blood Glucose/Insulin | No effect (expected) | Can be converted to glucose, affecting levels | Inferred from lack of metabolism |

| Toxicity in Mammals | Non-toxic (reported) | Can have adverse effects at high doses | Patent literature |

Experimental Workflow for Investigating this compound Metabolism

The following diagram outlines a comprehensive experimental workflow to definitively characterize the biological inertness of this compound in mammalian cells.

Conclusion

The available evidence strongly supports the biological inertness of this compound in mammalian cells. This inertness stems primarily from its inability to be transported into cells via the primary fructose transporter, GLUT5. Furthermore, even if it were to gain cellular entry, it is not a substrate for the key enzymes of fructose metabolism, hexokinase and fructokinase. This lack of cellular uptake and metabolism renders this compound non-caloric and non-toxic, making it an attractive candidate for use as a sugar substitute. While direct and extensive quantitative data from peer-reviewed studies are still emerging, the existing information from structural biology, patent literature, and the study of related rare sugars provides a solid foundation for understanding the unique and inactive role of this compound in mammalian biochemistry. Further research following the outlined experimental workflows will be crucial to fully elucidate the behavior of this enigmatic sugar and unlock its potential applications in the food and pharmaceutical industries.

L-Fructose: A Comprehensive Technical Guide on the Rare Sugar's Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fructose, the enantiomer of the common dietary sugar D-fructose, is a rare monosaccharide not found in nature. Its discovery is a landmark in stereochemistry, and its synthesis has been a subject of interest due to its potential as a non-caloric sweetener. This technical guide provides an in-depth exploration of this compound, covering its historical discovery, detailed modern synthesis protocols, and a review of the current, albeit limited, understanding of its biological activity. The document aims to be a comprehensive resource for researchers in carbohydrate chemistry, drug development, and nutritional science.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses. In 1890, Fischer reported the first synthesis of this compound, a significant achievement that contributed to the understanding of stereoisomerism in carbohydrates.[1] His work laid the foundation for the systematic classification of sugars based on their stereochemical relationships.

Fischer's initial synthesis was a multi-step process that was not practical for large-scale production. Later methods, such as the one developed by Wolfrom and Thompson, offered improvements but remained complex.[1] A significant advancement came with the development of a synthetic route from the more readily available L-sorbose, a discovery that has made this compound more accessible for research and potential commercial applications.[1]

Natural Occurrence

Extensive research has shown that This compound is not known to occur naturally .[1] The vast majority of fructose found in fruits, vegetables, and honey is the D-enantiomer, D-fructose. The metabolic pathways in most organisms are stereospecific and are geared towards the utilization of D-sugars.

Synthesis of this compound

The most efficient and scalable synthesis of this compound to date involves the chemical conversion of L-sorbose. This process hinges on the stereospecific inversion of hydroxyl groups at the C3 and C4 positions of the L-sorbose backbone.

Synthesis of this compound from L-Sorbose: An Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from L-sorbose, adapted from established procedures.[1]

Table 1: Reagents and Materials for this compound Synthesis

| Reagent/Material | Purpose |

| L-Sorbose | Starting material |

| 2,2-Dimethoxypropane | Protecting group reagent |

| p-Toluenesulfonic acid | Catalyst for protection |

| Methanolic sodium methoxide | Neutralizing agent |

| Benzene | Extraction solvent |

| Chloroform | Extraction solvent |

| Pyridine | Solvent and base |

| Methanesulfonyl chloride | Activating agent for hydroxyl group |

| Sodium hydroxide | Base for epoxide formation and hydrolysis |

| Sulfuric acid | Acid for deprotection and hydrolysis |

| Ethanol | Solvent for purification |

| Amberlite MB-1 ion exchange resin | For deionization |

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from L-sorbose.

Detailed Steps:

-

Protection of L-Sorbose:

-

Reflux L-sorbose in 2,2-dimethoxypropane with a catalytic amount of p-toluenesulfonic acid.

-

Neutralize the reaction mixture with methanolic sodium methoxide and concentrate to a syrup.

-

Extract the syrup with benzene and then back-extract the benzene fraction with water. The aqueous fraction is then extracted with chloroform to yield the protected sorbofuranose derivative.

-

-

Mesylation of the C3-Hydroxyl Group:

-

Dissolve the protected sorbofuranose in pyridine and cool in an ice bath.

-

Slowly add methanesulfonyl chloride to the solution. The methanesulfonyl group acts as a good leaving group in the subsequent step.

-

-

Epoxide Formation:

-

Treat the mesylated intermediate with a strong base, such as sodium hydroxide. This induces an intramolecular Williamson ether synthesis, where the C4-hydroxyl group displaces the mesylate at C3, forming a 3,4-epoxide with inversion of configuration at C3.

-

-

Hydrolysis and Deprotection:

-

The epoxide ring is opened by acid-catalyzed hydrolysis (e.g., with sulfuric acid), which also removes the isopropylidene protecting groups. This step results in the formation of this compound.

-

-

Purification:

-

The crude this compound solution is neutralized and then purified, typically by ion-exchange chromatography, to remove salts and other impurities, yielding pure this compound.

-

Biological Role and Signaling Pathways

The biological role of this compound is an area with limited research, in stark contrast to its extensively studied enantiomer, D-fructose. The primary reason for this is the stereospecificity of metabolic enzymes in most organisms, which have evolved to recognize and process D-sugars.

Key Points on the Biological Profile of this compound:

-

Non-Metabolizable: It is widely reported that this compound is not a substrate for the metabolic enzymes in the human body.[1] This means it is not expected to be utilized for energy production through glycolysis or other central metabolic pathways.

-

Potential as a Non-Caloric Sweetener: Due to its lack of metabolism, this compound has been proposed as a potential non-caloric sweetener.[1] It is reported to have a similar taste profile to D-fructose.

-

Lack of Known Signaling Pathways: There are currently no well-defined signaling pathways specifically attributed to this compound. While D-fructose is known to interact with sweet taste receptors and influence various metabolic signaling cascades, it is unclear to what extent this compound shares these properties. Further research is needed to investigate its potential interactions with cellular receptors and signaling molecules.

-

Toxicology: While generally considered non-toxic, comprehensive toxicological studies on long-term consumption of this compound are scarce.[1]

The absence of significant biological activity makes this compound an interesting candidate for applications where an inert, sweet compound is desired. However, the lack of extensive research into its potential subtle biological effects warrants further investigation, especially for drug development professionals considering its use as an excipient or scaffold.

Analytical Methodologies

The analysis of this compound requires methods that can distinguish it from its enantiomer, D-fructose, and other sugars.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for the separation and quantification of this compound and D-fructose.

Table 2: Typical Chiral HPLC Parameters for Fructose Enantiomer Separation

| Parameter | Specification |

| Column | Chiral stationary phase (e.g., polysaccharide-based, such as Chiralpak series) |

| Mobile Phase | A mixture of organic solvents (e.g., hexane/isopropanol or acetonitrile/water) |

| Detection | Refractive Index Detector (RID) or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Temperature | Controlled, often ambient or slightly elevated |

A one-step chiral HPLC method using a Chiralpak AD-H column has been successfully developed to separate the anomers and enantiomers of several carbohydrates, including fructose.[2]

Experimental Workflow for Chiral HPLC Analysis:

Caption: General workflow for the chiral HPLC analysis of fructose enantiomers.

Enzymatic Assays

Standard enzymatic assay kits for fructose typically utilize hexokinase and phosphoglucose isomerase. These enzymes are generally specific for D-fructose and will not react with this compound. While this makes them unsuitable for the direct quantification of this compound, this property can be exploited. The concentration of this compound in a mixture with D-fructose could potentially be determined by first measuring the total fructose concentration using a non-enantioselective method (like achiral HPLC) and then subtracting the D-fructose concentration determined by a specific enzymatic assay. However, a dedicated enzymatic assay for this compound is not commercially available.

Applications and Future Perspectives

The primary proposed application for this compound is as a non-caloric sweetener . Its sweet taste, coupled with its inertness in human metabolism, makes it an attractive alternative to other artificial sweeteners. However, its widespread use is currently limited by its high production cost compared to other sweeteners.

For drug development professionals, this compound could be explored as:

-

A chiral building block: Its unique stereochemistry could be utilized in the synthesis of novel chiral drugs.

-

An excipient: Its properties as a sweetener and bulking agent could be valuable in pharmaceutical formulations, particularly for pediatric or palatable dosage forms.

-

A research tool: this compound can be used as a negative control in studies investigating the metabolic and signaling effects of D-fructose, helping to delineate stereospecific biological responses.

Future research should focus on:

-

Cost-effective synthesis: Developing more economical methods for the large-scale production of this compound is crucial for its commercial viability.

-

In-depth biological studies: Comprehensive in vitro and in vivo studies are needed to fully understand the long-term biological effects, or lack thereof, of this compound consumption. This includes detailed toxicological evaluations and investigations into any potential subtle interactions with cellular machinery.

-

Exploration of novel applications: Research into its use as a chiral synthon in medicinal chemistry could unveil new therapeutic possibilities.

Conclusion

This compound remains a fascinating and under-explored rare sugar. While its discovery was a pivotal moment in the history of carbohydrate chemistry, its journey from a laboratory curiosity to a widely used compound is still in its early stages. Its non-natural origin and apparent lack of metabolism present both opportunities and challenges. For the scientific community, particularly those in drug development and nutritional sciences, this compound offers a unique tool for research and a potential ingredient for innovative products. Further investigation into its biological profile and the development of more efficient synthetic routes will be key to unlocking its full potential.

References

The Enigmatic Path of L-Fructose: A Technical Guide to a Rare Sugar's Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Fructose, a rare sugar and an enantiomer of the common dietary D-fructose, presents a unique metabolic puzzle. Unlike its well-understood counterpart, the metabolic pathway of this compound in mammals is not well-defined and appears to be highly limited. This technical guide synthesizes the current, albeit sparse, understanding of this compound metabolism, drawing parallels with related compounds and highlighting the significant gaps in our knowledge. While a complete, delineated pathway for this compound catabolism in humans remains elusive, this document provides a comprehensive overview of the available data, potential enzymatic interactions, and contrasts its metabolic fate with that of D-fructose. This information is critical for researchers in nutrition, metabolic diseases, and drug development who may encounter or be interested in the biological effects of rare sugars.

Introduction: The Scarcity of this compound and its Metabolism

This compound is a monosaccharide that is not abundant in nature and, consequently, its metabolic processing by mammalian systems has not been a significant area of study until the recent interest in rare sugars for therapeutic and nutritional applications. In stark contrast, the metabolism of D-fructose is a well-characterized, high-capacity pathway, primarily occurring in the liver, intestine, and kidneys. The fundamental differences in the stereochemistry of this compound compared to D-fructose mean that it is generally not a substrate for the enzymes involved in conventional carbohydrate metabolism.

Comparative Metabolism: D-Fructose versus this compound

To understand the potential fate of this compound, it is essential to first review the established metabolic pathway of D-fructose.

The Well-Trod Path of D-Fructose

Dietary D-fructose is rapidly absorbed in the small intestine and transported to the liver. There, it undergoes a three-step conversion to enter the glycolytic pathway.

-

Phosphorylation: Ketohexokinase (KHK), also known as fructokinase, phosphorylates D-fructose at the C1 position to form fructose-1-phosphate (F1P).[1][2] This step is rapid and traps fructose within the hepatocyte.

-

Cleavage: Aldolase B cleaves F1P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3]

-

Phosphorylation of Glyceraldehyde: Triokinase phosphorylates glyceraldehyde to form glyceraldehyde-3-phosphate (G3P).[3]

Both DHAP and G3P are intermediates in the glycolytic pathway and can be used for energy production, glucose synthesis (gluconeogenesis), or lipid synthesis.

Table 1: Key Enzymes in D-Fructose Metabolism

| Enzyme | Abbreviation | Function | Tissue Localization |

| Ketohexokinase | KHK | Phosphorylates D-fructose to fructose-1-phosphate | Liver, Kidney, Small Intestine |

| Aldolase B | ALDOB | Cleaves fructose-1-phosphate to DHAP and glyceraldehyde | Liver, Kidney, Small Intestine |

| Triokinase | TKFC | Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate | Liver |

A summary of the primary enzymes involved in the hepatic metabolism of D-fructose.

Diagram of the D-Fructose metabolic pathway in the liver.

The Unclear Fate of this compound

Current scientific literature lacks a defined metabolic pathway for this compound in mammals. It is largely considered to be poorly metabolized, if at all. The key enzymes of D-fructose metabolism, such as ketohexokinase and aldolase B, are stereospecific and are not expected to act efficiently on this compound.

Limited evidence from related L-sugars suggests some possibilities:

-

Phosphorylation by Ketohexokinase: A study on L-sorbose, a C-3 epimer of D-fructose, demonstrated that it can be phosphorylated by ketohexokinase (KHK) to L-sorbose-1-phosphate.[1][4] This finding opens the possibility that this compound, being structurally similar, might also be a substrate for KHK, albeit likely a poor one. However, the subsequent steps for the metabolism of this compound-1-phosphate are unknown.

-

Role of Dehydrogenases/Reductases: In microbial systems, various dehydrogenases and reductases can interconvert L-sugars. For instance, L-arabinose isomerase can catalyze the isomerization of L-arabinose to L-ribulose.[5] While no specific this compound dehydrogenase or reductase has been identified in mammals, the possibility of such enzymatic activity cannot be entirely ruled out.

-

Excretion: It is highly probable that a significant portion of ingested this compound is not absorbed or is absorbed and then excreted in the urine, a common fate for many rare sugars that are not readily metabolized.[6][7]

Table 2: Contrasting Metabolic Fates of D-Fructose and this compound

| Feature | D-Fructose | This compound (Hypothesized) |

| Primary Metabolic Site | Liver, Intestine, Kidney | Largely unknown; likely minimal metabolism |

| Key Enzymes | Ketohexokinase, Aldolase B, Triokinase | No specific enzymes identified in mammals |

| Metabolic Fate | Conversion to glucose, glycogen, lactate, triglycerides | Primarily excretion; potential for minor enzymatic modification |

| Energy Yield | Significant | Negligible |

A comparison of the known metabolic fate of D-fructose with the hypothesized and likely fate of this compound in mammals.

A hypothetical and simplified diagram of this compound's likely fate in mammals.

Experimental Protocols: A Notable Absence

A critical aspect of this guide is the acknowledgment that there are no established, detailed experimental protocols for the key experiments on this compound metabolism in the scientific literature. The core requirement to provide such methodologies cannot be fulfilled due to the nascent stage of research in this specific area.

For researchers interested in exploring the metabolic pathway of this compound, the following experimental approaches, adapted from D-fructose and other rare sugar research, could be considered:

-

In Vitro Enzyme Assays: Using purified ketohexokinase, aldolase B, and other candidate enzymes (e.g., reductases) to test for activity with this compound as a substrate. This would involve monitoring substrate depletion or product formation using techniques like HPLC or mass spectrometry.

-

Cell Culture Studies: Incubating cell lines that express key metabolic enzymes (e.g., hepatocytes) with labeled this compound (e.g., 13C-L-fructose) and tracing the label into potential metabolites.

-

Animal Studies: Administering labeled this compound to animal models and analyzing blood, urine, and tissue samples to determine its absorption, distribution, metabolism, and excretion.

A proposed experimental workflow for investigating the metabolic pathway of this compound.

Conclusion and Future Directions

The metabolic pathway of this compound in mammals remains largely an uncharted territory. While it is clear that it is not a significant source of energy and is likely poorly metabolized, the potential for minor enzymatic conversions and the precise mechanisms of its absorption and excretion require further investigation. For researchers and professionals in drug development, the inert nature of this compound could be of interest for applications where a non-caloric sugar with specific physical or chemical properties is desired. Future research should focus on systematic in vitro and in vivo studies to identify any enzymes that interact with this compound and to quantify its pharmacokinetic profile. Such studies will be crucial to fully understand the biological role and potential applications of this rare sugar.

References

- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 4. Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Arabinose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary fructose v. glucose in rats raises urinary excretion, true absorption and ileal solubility of magnesium but decreases magnesium retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary excretion of sucrose and fructose as a predictor of sucrose intake in dietary intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Fructose stability and degradation profile under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of L-Fructose under various experimental conditions. Understanding these characteristics is critical for applications in research, pharmaceuticals, and food science, where the integrity of the molecule is paramount for efficacy, safety, and product quality. This document details the degradation pathways of fructose under thermal, pH-mediated, and photochemical stress, and briefly covers its metabolic fate.

Stability Profile

The stability of fructose is contingent on its physical state and environment. While generally stable under controlled, dry conditions, its reactivity increases significantly in solution and under exposure to energy sources like heat and light.

-

Solid-State Stability : In its pure, crystalline solid form, fructose is relatively stable. Long-term integrity is best maintained by storing it in a dry, cool (15–25 °C) environment, protected from light and moisture. The decomposition temperature is noted to be above 103 °C.[1] Key factors influencing solid-state stability include intramolecular hydrogen bonds and the absence of ring strain, particularly in the β-pyranose form, which is the predominant and most stable structure in the gas phase.[2][3]

-

Aqueous Solution Stability : In aqueous solutions, fructose is more susceptible to degradation. The stability is influenced by factors such as pH, temperature, and the presence of other solutes.[4][5] Fructose in solution exists as an equilibrium mixture of tautomers (cyclic and open-chain forms), and its open-chain configuration makes it more reactive than other sugars like glucose, particularly in reactions like Maillard browning.

Degradation Profile under Experimental Conditions

Fructose degradation can be initiated by several factors, leading to a variety of products through distinct chemical pathways.

Heat is a significant factor in the degradation of fructose. Studies on heating aqueous fructose solutions reveal a complex series of reactions resulting in browning, a decrease in pH, and the formation of numerous degradation products.[6][7]

In one key study, a 20% fructose solution was heated at temperatures ranging from 110-150°C for 1 to 5 hours. The primary findings showed that with increasing temperature and time, the fructose content and pH decreased, while organic acids and 5-hydroxymethylfurfuryl (HMF) content increased.[6][7] Another study analyzing sugarcane must (pH 6.14) at 110-140°C found that fructose degraded approximately 9–10 times faster than glucose.[8]

Table 1: Thermal Degradation Products of Fructose in Aqueous Solution [6]

| Product Class | Specific Compounds Identified |

| Organic Acids | Formic acid, Lactic acid, Levulinic acid |

| Furan Derivatives | 5-Hydroxymethylfurfural (HMF) |

The stability of fructose is highly dependent on the pH of the solution.

-

Acidic Conditions (pH < 7) : Under acidic conditions, the primary degradation pathway is dehydration. This acid-catalyzed reaction involves the removal of three water molecules to form 5-hydroxymethylfurfural (HMF).[9][10] HMF can be an important platform chemical but can also undergo further rehydration to yield levulinic acid and formic acid.[11] Various homogeneous and heterogeneous acid catalysts, including mineral acids and solid acid catalysts like sulfonic TiO2, can promote this conversion.[9][12][13]

-

Alkaline Conditions (pH > 7) : In alkaline environments, fructose undergoes a complex series of reactions that include both isomerization and degradation. Isomerization reactions can convert fructose into other sugars like glucose and mannose.[14] The degradation pathway leads to the irreversible formation of various acids. Studies on the alkaline degradation of fructose have identified several acid products.[15] For instance, treating D-fructose with a slightly alkaline solution (pH 8.00) under simulated mill conditions led to a complex mixture of components.[16]

Table 2: Degradation Products of Fructose under Alkaline Conditions [15]

| Product Class | Specific Compounds Identified |

| Isomerization Products | Glucose, Mannose, Sorbose, Psicose, Galactose |

| Degradation Acids | Lactic acid, Acetic acid, Formic acid, Glycolic acid, Glyceric acid |

Exposure to ultraviolet (UV) light, particularly at a wavelength of 254 nm, induces the photolysis of fructose.[17][18] This process causes fructose to act as a photosensitizer, generating reactive oxygen species (ROS) and other oxidative products.[17][19][20] The identified ROS include hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and hydroxyl radicals.[19][20] The generation of these highly reactive species can accelerate the degradation of other compounds in the solution.[19][21] For example, the presence of 500 mM fructose significantly increased the first-order photo-degradation rate constant of the pesticide diuron from 0.92 min⁻¹ to 2.07 min⁻¹.[19]

Even at physiological temperatures (37°C), fructose can undergo degradation, yielding a variety of reactive carbonyl compounds (RCCs). A detailed study identified thirteen such compounds, including α-dicarbonyls and monocarbonyls, after incubating a fructose solution for seven days.[22][23] The study highlighted that the yield of these degradation products was significantly higher (4.6 to 271.6-fold) from fructose compared to glucose, underscoring fructose's higher reactivity.[22][23]

Table 3: Reactive Carbonyl Compounds from Fructose Degradation at 37°C [22][23]

| Product Class | Specific Compounds Identified |

| α-Dicarbonyl Compounds | 3-deoxyglucosone, Glucosone, Methylglyoxal, Glyoxal, Hydroxypyruvaldehyde, Threosone, 3-deoxythreosone, 1-desoxypentosone |

| Monocarbonyl Compounds | Formaldehyde, Acetaldehyde, Glycolaldehyde, Glyceraldehyde, Dihydroxyacetone |

Metabolic Degradation Profile: Fructolysis

In biological systems, fructose is metabolized through a pathway known as fructolysis, which occurs primarily in the liver, intestines, and kidneys.[24][25][26] This pathway is distinct from glycolysis and bypasses the main rate-limiting step of glucose metabolism catalyzed by phosphofructokinase-1 (PFK-1), leading to a more rapid and less regulated flux of carbon.[25][27][28]

The key steps are:

-

Phosphorylation : Fructokinase phosphorylates fructose to fructose-1-phosphate (F1P).[24][25][28]

-

Cleavage : Aldolase B cleaves F1P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[24][25][26][28]

-

Further Phosphorylation : Triose kinase phosphorylates glyceraldehyde to form glyceraldehyde-3-phosphate (GAP).[25]

The resulting products, DHAP and GAP, are intermediates that can enter glycolysis, gluconeogenesis (for glucose or glycogen synthesis), or lipogenesis (for triglyceride synthesis).[24][26][27] In resting individuals, a significant portion of ingested fructose is converted to glucose (29-54%), lactate (~25%), and glycogen (15-18%).[24]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability and degradation studies. Below are summaries of protocols derived from the cited literature.

-

Objective : To determine the effect of heat on fructose stability and identify degradation products.

-

Methodology :

-

Prepare a 20% (w/v) aqueous solution of this compound.[6]

-

Dispense aliquots of the solution into sealed, heat-resistant vessels.

-

Heat the samples in a controlled temperature environment (e.g., oven or heating block) at temperatures ranging from 110°C to 150°C.[6][7]

-

Collect samples at various time intervals (e.g., 1 to 5 hours).[6][7]

-

Cool samples immediately to halt further degradation.

-

Analyze the samples for remaining fructose content, pH, and the concentration of degradation products (e.g., organic acids, HMF).

-

Analytical Technique : High-Performance Liquid Chromatography (HPLC) with appropriate detectors (e.g., Refractive Index for sugars, UV for HMF) is commonly used for quantification.[8][29]

-

-

Objective : To investigate the conversion of fructose to 5-hydroxymethylfurfural under acidic conditions.

-

Methodology :

-

Prepare an aqueous solution of this compound at a defined concentration (e.g., 0.1 M to 1.1 M).[13]

-

Add a suitable acid catalyst (e.g., HCl, H₂SO₄, or a solid acid catalyst like TiO₂-SO₃H).[12][13]

-

Conduct the reaction in a sealed reactor at elevated temperatures (e.g., 140°C to 165°C).[12][13] A biphasic system (e.g., water/butanol) can be used to continuously extract HMF from the aqueous phase, preventing its further degradation.[11]

-

Monitor the reaction over time by taking samples from the aqueous and/or organic phase.

-

Analytical Technique : Quantify fructose conversion and HMF yield using HPLC-UV.

-

-

Objective : To assess the effect of UV light on fructose and detect the formation of reactive oxygen species.

-

Methodology :

-

Prepare an aqueous solution of this compound (e.g., 500 mM).[19]

-

Place the solution in a UV-transparent vessel (e.g., quartz).

-

Expose the solution to a UV light source, typically a low-pressure mercury lamp emitting at 254 nm, within a collimated beam apparatus.[17][18][19]

-

To detect ROS, specific probes can be added to the solution. For example, fluorescein can be used as a fluorescent probe that loses intensity upon reaction with oxidative species.[18]

-

Monitor the degradation of fructose and/or the change in the probe's signal over time.

-

Analytical Technique : Spectrofluorometry for fluorescent probes and HPLC for fructose quantification.

-

Mandatory Visualizations

Caption: Experimental workflow for thermal degradation analysis.

Caption: Acid-catalyzed dehydration pathway of fructose.

Caption: Simplified overview of the Fructolysis pathway.

Conclusion

This compound is a reactive monosaccharide whose stability is highly dependent on environmental conditions. While stable in its solid form under controlled storage, it readily degrades in aqueous solutions when subjected to heat, non-neutral pH, or UV radiation. Thermal degradation primarily yields organic acids and HMF. Acidic conditions favor dehydration to HMF, whereas alkaline conditions lead to a complex mixture of isomerization and acidic degradation products. Photodegradation proceeds via the formation of reactive oxygen species. Furthermore, its metabolic pathway, fructolysis, is rapid and less regulated than that of glucose. A thorough understanding of these degradation profiles and the resulting products is essential for professionals in research and development to ensure the quality, safety, and efficacy of fructose-containing formulations and to accurately interpret experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Stability of conformationally locked free fructose: theoretical and computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Dehydration of Fructose to 5-HMF over Acidic TiO2 Catalysts [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. Generation of oxidative species from ultraviolet light induced photolysis of fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fructose as a novel photosensitizer: Characterization of reactive oxygen species and an application in degradation of diuron and chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.coe.drexel.edu [research.coe.drexel.edu]

- 21. Fructose Accelerates UV-C Induced Photochemical Degradation of Pentachlorophenol in Low and High Salinity Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fructolysis - Wikipedia [en.wikipedia.org]

- 25. gssiweb.org [gssiweb.org]

- 26. benchchem.com [benchchem.com]

- 27. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. microbenotes.com [microbenotes.com]

- 29. office2.jmbfs.org [office2.jmbfs.org]

The Dawn of a Rare Sugar: An In-depth Technical Guide to the Early Research and Discovery of L-Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fructose, the enantiomer of the naturally abundant D-fructose, is a rare sugar that has garnered significant interest for its potential applications in various fields, including as a non-caloric sweetener and a chiral building block in pharmaceutical synthesis. Unlike its D-counterpart, this compound is not found in nature.[1] Its discovery and initial synthesis were milestones in carbohydrate chemistry, paving the way for further exploration of rare sugars. This technical guide provides a comprehensive overview of the seminal early research that led to the discovery and synthesis of this compound, presenting key experimental protocols, quantitative data, and the logical progression of its scientific journey.

Historical Synthesis of this compound: A Chronological Overview

The initial synthesis of this compound was a complex and challenging endeavor, relying on multi-step chemical transformations. Over the years, several key methods were developed, each with its own set of advantages and limitations.

Fischer's Pioneering Synthesis (1890)

The first synthesis of this compound was achieved by the renowned chemist Emil Fischer in 1890.[1] This groundbreaking work was part of his broader investigation into the stereochemistry of sugars. Fischer's method started from α-acrose and involved the formation of DL-glucose phenylosazone, which was then hydrolyzed to a glycosulose. This intermediate was subsequently reduced to a mixture of Dthis compound, from which this compound was isolated.[1]

The Wolfrom and Thompson Five-Step Synthesis

A later advancement in the synthesis of this compound was developed by Wolfrom and Thompson. Their method, a five-step process, utilized L-arabinonic acid as the starting material.[1] This pathway provided an alternative route to the rare sugar, contributing to the growing body of knowledge on carbohydrate transformations.

Synthesis from L-Sorbose: A More Practical Approach

A significant development in this compound synthesis was the utilization of the more readily available and inexpensive L-sorbose as a starting material.[1] This method involves the strategic inversion of the hydroxyl groups at the C-3 and C-4 positions of L-sorbose.[1] This approach represented a more commercially viable route to this compound, sparking further interest in its potential applications.

Quantitative Data from Early Syntheses

The following tables summarize the key quantitative data reported in the early literature on this compound synthesis. It is important to note that the yields and other parameters from these early experiments may vary and may not be as optimized as modern synthetic methods.

| Synthesis Method | Starting Material | Key Intermediate | Reported Yield | Reference |

| Fischer's Synthesis | α-acrose | DL-Glucose phenylosazone | Not explicitly quantified in initial reports | Fischer, E. (1890). Ber. 23, 370-394.[1] |

| Wolfrom and Thompson | L-arabinonic acid | - | Not explicitly quantified in initial reports | Wolfrom, M. L., & Thompson, A. (1962). Methods of Carbohydr. Chem., 1, 118-120.[1] |

| From L-Sorbose (Method 1) | L-Sorbose | 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose | 52% (from starting material) | US Patent 4,623,721 A[1] |

| From L-Sorbose (Method 2) | L-Sorbose | 1,2-O-Isopropylidene-3-O-p-toluenesulfonyl-α-L-sorbofuranose | >85% | US Patent 4,623,721 A[1] |

| Aldol Condensation | DL-Glyceraldehyde and 1,3-dihydroxy-2-propanone | Dthis compound | 54% (of Dthis compound) | Morgenlie, S. (1982). Carbohydr. Res., 107, 137-141.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on this compound synthesis.

Protocol 1: Synthesis of this compound from L-Sorbose via Mesyl Intermediate

This protocol is adapted from the procedures described in US Patent 4,623,721 A.

Step 1: Preparation of 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose (3)

-

Suspend L-Sorbose (10 g) in 2,2-dimethoxypropane (30 ml).

-

Add 1,2-dimethoxyethane (1 ml) containing tin(II) chloride (30 mg).

-

Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.

-

Evaporate the solution to a syrup.

-

Dissolve the syrup in pyridine (20 ml) and cool in an ice bath.

-

Slowly add methanesulfonyl chloride (6.45 ml).

-

After storage at room temperature for 2.5 hours, add water (400 ml).

-

Collect the produced crystals by filtration to give compound 3 (8.63 g, 46% yield).[1]

Step 2: Conversion to this compound

-

Dissolve compound 3 (3 g) in 60% acetic acid (30 ml) and heat at 40°C for 3 hours.

-

Make the mixture alkaline with 10N sodium hydroxide solution (40 ml) and heat at 70°C for 15 hours.

-

Acidify the solution with 18N sulfuric acid solution (30 ml).

-

Filter off the salt and leave the filtrate at room temperature for 18 hours, followed by heating at 70°C for 2 hours.

-

Neutralize the mixture with 10N sodium hydroxide solution (3.5 ml).

-

Remove the salt by ethanol precipitation and filter.

-

Concentrate the filtrate and deionize using an Amberlite MG-1 ion-exchange resin column, eluting with water.

-

The effluent is concentrated to give this compound as a syrup (1.21 g, 76% yield).[1]

Protocol 2: Synthesis of this compound from L-Sorbose via Tosyl Intermediate

This protocol is also adapted from US Patent 4,623,721 A.

Step 1: Preparation of 1,2-O-Isopropylidene-3-O-p-toluenesulfonyl-α-L-sorbofuranose (10)

-

Reflux L-Sorbose (40 g) in 2,2-dimethoxypropane (100 ml) containing p-toluenesulfonic acid (500 mg) for 2 hours.

-

Neutralize the mixture with a slight excess of methanolic sodium methoxide and concentrate to a syrup.

-

Extract the syrup with benzene and then extract the benzene fraction with water.

-

The aqueous fraction is saturated with sodium chloride and extracted with chloroform to yield the intermediate.

Step 2: Conversion to this compound

-

Stir the intermediate compound 10 in 30% acetic acid at 55°C for 5 hours.

-

Adjust the solution to a pH of about 10 with 10N sodium hydroxide and heat at 40°C for 3 hours.

-

Acidify the reaction mixture with 10N sulfuric acid and heat at 80°C with stirring for 30 minutes.

-

Neutralize the reaction mixture with 10N sodium hydroxide and remove the salt by repeated precipitation with ethanol.

-

After filtration, concentrate the filtrate to give this compound as a syrup in more than 85% yield.[1]

Visualizing the Pathways and Logic

The following diagrams, created using the DOT language, illustrate the key synthesis pathways and the logical progression of the discovery of this compound.

Conclusion

The early research and discovery of this compound laid the foundation for our current understanding and utilization of this rare sugar. From Fischer's pioneering synthesis to the development of more practical routes from L-sorbose, the journey of this compound exemplifies the ingenuity and perseverance of early carbohydrate chemists. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for modern researchers working on the synthesis and application of rare sugars. The continued exploration of this compound and its derivatives holds promise for innovations in food science, pharmaceuticals, and biotechnology.

References

Investigating the potential biological activities of L-Fructose

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fructose, the enantiomer of the widely studied D-Fructose, represents a significant knowledge gap in the landscape of carbohydrate biology and metabolism. While D-Fructose is a ubiquitous component of the modern diet with well-documented metabolic pathways and physiological effects, this compound remains largely unexplored. This technical guide aims to synthesize the currently available information on this compound, focusing on its synthesis and the conspicuous absence of comprehensive data regarding its biological activities. This document serves as a foundational resource for researchers and professionals in drug development, highlighting the untapped potential and the critical need for further investigation into this rare sugar.

Synthesis of this compound

The primary challenge in studying this compound has historically been its rarity in nature. However, several chemical and enzymatic synthesis routes have been established, making it more accessible for research purposes.

Table 1: Overview of this compound Synthesis Methods

| Starting Material | Method Type | Key Reagents/Enzymes | Reference |

| L-Sorbose | Chemical | Mesyl chloride, sodium hydroxide, sulfuric acid | [1][2][3] |

| L-Mannitol | Enzymatic | Polyol dehydrogenase from Gluconobacter oxydans or Acetobacter pasteurianus |

Experimental Protocols for Synthesis

1. Chemical Synthesis from L-Sorbose:

A common laboratory-scale synthesis involves the inversion of hydroxyl groups at the C3 and C4 positions of L-Sorbose. A general protocol is as follows:

-

Protection of Hydroxyl Groups: L-Sorbose is typically protected to selectively expose the hydroxyl groups at C3 and C4.

-

Mesylation: The hydroxyl group at C3 is converted to a good leaving group, often by reaction with methanesulfonyl (mesyl) chloride in pyridine.

-

Epoxide Formation: Treatment with a base (e.g., sodium hydroxide) leads to the formation of a 3,4-epoxide intermediate, which results in the inversion of the stereochemistry at C3.

-

Epoxide Opening and Deprotection: The epoxide ring is opened under acidic or basic conditions, leading to the inversion of the stereochemistry at C4. Subsequent removal of the protecting groups yields this compound.[1][2]

2. Enzymatic Synthesis from L-Mannitol:

A more direct and potentially scalable method involves the use of specific enzymes.

-

Enzyme Source: A polyol dehydrogenase from bacterial species such as Gluconobacter oxydans or Acetobacter pasteurianus is utilized.

-

Biotransformation: L-Mannitol is incubated with the selected microorganism or the purified enzyme.

-

Oxidation: The polyol dehydrogenase catalyzes the oxidation of L-Mannitol to this compound.

-

Purification: this compound is then purified from the reaction mixture.

Workflow for this compound Synthesis

Caption: Overview of chemical and enzymatic synthesis routes for this compound.

Biological Activities: A Frontier of Research

The biological activities of this compound are largely uncharacterized, standing in stark contrast to the extensive body of research on D-Fructose. The prevailing hypothesis, primarily derived from older patent literature, is that this compound is not metabolized by the human body and is therefore non-caloric. However, a thorough review of contemporary, peer-reviewed scientific literature reveals a significant lack of empirical data to substantiate this claim.

Metabolism and Cellular Uptake

There is a dearth of published studies investigating the metabolic fate of this compound in mammals. Key unanswered questions include:

-

Cellular Transport: It is unknown whether this compound can be transported into cells via known hexose transporters such as the GLUT family, which are responsible for D-Fructose uptake.

-

Enzymatic Phosphorylation: There is no evidence to suggest that this compound can be phosphorylated by hexokinases or fructokinases, the initial and critical steps in D-Fructose metabolism. The stereospecificity of these enzymes makes it unlikely that this compound is a substrate.

Logical Relationship of Potential this compound Metabolism

Caption: Hypothesized and unverified steps in the potential cellular metabolism of this compound.

Potential Therapeutic and Biological Effects

While direct evidence is lacking for this compound, research into other rare sugars offers speculative avenues for future investigation:

-

Antimicrobial and Insecticidal Properties: Some rare sugars have demonstrated antimicrobial or insecticidal effects. Further research is needed to determine if this compound possesses similar activities.

-

Non-Caloric Sweetener: If the non-caloric nature of this compound is confirmed, it could have significant applications in the food industry as a sugar substitute.

-

Enzyme Inhibition: Given its stereochemistry, this compound could potentially act as a competitive inhibitor for enzymes that metabolize other sugars, although this has not been demonstrated.

Comparison with D-Fructose

To underscore the knowledge gap, the following table summarizes the well-established biological activities of D-Fructose, for which there is no corresponding data for this compound.

Table 2: Comparison of Known Biological Data for D-Fructose and this compound

| Biological Aspect | D-Fructose | This compound |

| Cellular Uptake | Primarily via GLUT5 and GLUT2 transporters. | Unknown. |

| Metabolism | Rapidly phosphorylated by fructokinase in the liver, bypassing key regulatory steps of glycolysis.[2][3] | Believed to be non-metabolized, but lacks definitive scientific validation. |

| Caloric Value | Approximately 4 kcal/gram. | Hypothesized to be non-caloric. |

| Signaling Pathways | Known to influence pathways such as ChREBP and SREBP-1c, impacting lipogenesis.[4] | Unknown. |

| Gut Microbiota Interaction | Can alter the composition and function of the gut microbiota.[1][5] | Unknown. |

| In Vivo Studies | Extensively studied in animal models and human clinical trials, with established effects on lipid metabolism, insulin sensitivity, and uric acid production.[6][7] | No published in vivo studies on metabolism or long-term effects. |

Future Research Directions

The field of this compound research is nascent and holds considerable potential. Key areas for future investigation include:

-

In Vitro Cellular Studies:

-

Uptake Assays: Utilize various cell lines (e.g., Caco-2, HepG2) to determine if this compound is transported into cells and by which transporters.

-

Metabolic Assays: Employ techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to trace the metabolic fate of isotope-labeled this compound.

-

Toxicity Assays: Evaluate the cytotoxicity of this compound in various cell lines.

-

-

In Vivo Animal Studies:

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

-

Caloric Value Determination: Conduct studies to definitively ascertain the caloric contribution, if any, of this compound.

-

Long-term Safety and Efficacy Studies: Investigate the long-term effects of this compound consumption on metabolic health, gut microbiota, and overall physiology.

-

-

Enzymatic Studies:

-

Enzyme Kinetics: Test this compound as a potential substrate or inhibitor for key enzymes in carbohydrate metabolism.

-

Experimental Workflow for Investigating this compound Biological Activity

Caption: A proposed experimental workflow for the comprehensive investigation of this compound's biological activities.

Conclusion

This compound remains an enigmatic molecule in the field of carbohydrate science. While methods for its synthesis are established, its biological activities are almost entirely unknown and represent a significant research void. The prevailing assumption that it is non-caloric and not metabolized requires rigorous scientific validation. For researchers, scientists, and professionals in drug development, this compound presents a unique opportunity for novel discoveries, from its potential as a non-caloric sweetener to unforeseen interactions with biological systems. This guide serves not as a definitive resource on the biological activities of this compound, but as a call to action for the scientific community to explore this uncharted territory. The path to understanding this compound is clear, and the potential rewards for research in this area are substantial.

References

- 1. Study: Fructose syrup disrupts gut microbiome but fruit can undo negative effects [nestlenutrition-institute.org]

- 2. Fructolysis - Wikipedia [en.wikipedia.org]

- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 4. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fructation In Vivo: Detrimental and Protective Effects of Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

L-Fructose: A Technical Guide to a Potential Non-Caloric Sweetener

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Fructose as a potential non-caloric or low-calorie sweetener. While its D-enantiomer, D-fructose, is a well-known caloric sugar, the unique metabolic fate of L-sugars suggests a different physiological impact. This document synthesizes the available data on the synthesis, metabolism, sweetness profile, and safety of this compound, intended to inform research and development in the field of novel sweeteners. It highlights the current understanding and significant knowledge gaps, particularly the need for human clinical trials to ascertain its caloric value and long-term safety.

Introduction

The increasing global prevalence of obesity and metabolic diseases has intensified the search for safe, non-caloric sugar substitutes that do not compromise on taste. L-sugars, the stereoisomers of common D-sugars, have emerged as promising candidates due to their potential for low to zero caloric content. Our bodies' enzymatic machinery has evolved to specifically metabolize D-sugars, leaving L-sugars largely un-metabolized by human enzymes. This guide focuses on this compound, the L-enantiomer of the common fruit sugar, D-fructose.

Synthesis of this compound

This compound is not naturally abundant and therefore requires chemical synthesis. A common and scalable method involves the stereochemical inversion of L-Sorbose, a readily available and inexpensive industrial chemical.

Experimental Protocol: Synthesis of this compound from L-Sorbose

Objective: To synthesize this compound by inverting the hydroxyl groups at the C3 and C4 positions of L-Sorbose.

Materials:

-

L-Sorbose

-

Pyridine

-

Methanesulfonyl chloride

-

Chloroform

-

Acetic acid (60%)

-

Sodium hydroxide (10N)

-

Sulfuric acid (10N)

-

Ethanol

-

Standard laboratory glassware and equipment (reaction flasks, condensers, separation funnel, rotary evaporator, filtration apparatus)

Methodology:

-

Mesylation: Dissolve L-Sorbose in pyridine. Add methanesulfonyl chloride dropwise to the solution while stirring. The reaction introduces a good leaving group (mesyl) at the hydroxyl positions.

-

Extraction: After the reaction is complete, add ice to the mixture and extract the product with chloroform. Wash the organic layer with water and then evaporate the solvent to obtain the mesylated intermediate.

-

Hydrolysis and Inversion: Stir the resulting syrup in 60% acetic acid at 55°C for approximately 2.5 hours to hydrolyze any protecting groups.

-

Epimerization: Adjust the pH of the solution to approximately 10 with 10N sodium hydroxide and heat at 40°C for 3 hours. This alkaline condition facilitates the inversion of the stereocenters.

-

Acidification and Final Hydrolysis: Neutralize the reaction mixture with 10N sulfuric acid and concentrate it. Add a mixture of ethanol and 10N sulfuric acid and heat to 80°C for 30 minutes to ensure complete hydrolysis.

-

Purification: Neutralize the solution with 10N sodium hydroxide. Remove the resulting salts by repeated precipitation with ethanol and filtration.

-

Isolation: Concentrate the filtrate to yield this compound as a syrup.[1][2]

Caption: The metabolic pathway of D-Fructose in the liver.

Postulated Metabolism of this compound

Due to the stereospecificity of human enzymes, it is hypothesized that this compound is not a substrate for key enzymes in the fructolytic pathway, such as fructokinase. This would prevent its entry into glycolysis and subsequent energy production in human cells.